molecular formula C16H13FO B6323293 (2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 13565-41-8

(2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No. B6323293
CAS RN: 13565-41-8
M. Wt: 240.27 g/mol
InChI Key: FTPJXMIJLLTCBY-JXMROGBWSA-N
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Description

(2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, also known as 4-methyl-3-fluorophenyl prop-2-en-1-one, is a synthetic organic compound commonly used in laboratory experiments. It is a colorless liquid with a molecular weight of 198.22 g/mol and a boiling point of 156-158 °C. This compound has been studied extensively due to its unique properties and potential applications in various scientific fields.

Scientific Research Applications

Fluorescent Probes Development

Fluorescent probes are vital tools in biomedical research for detecting biomolecules or molecular activities within cells. The design of fluorescent probes involves the selection of a core fluorescent dye, which is often an organic molecule with conjugated double bonds, similar to the structure of the compound . This compound could serve as a fluorescent core due to its conjugated system, which may exhibit fluorescence when excited by light. Its potential applications include:

Radical Generation for Materials Science

The compound’s structure suggests it could participate in photochemical reactions to generate stable radical species under ambient conditions. Such radicals find unique applications in materials science, such as :

properties

IUPAC Name

(E)-3-(3-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-11H,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPJXMIJLLTCBY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

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